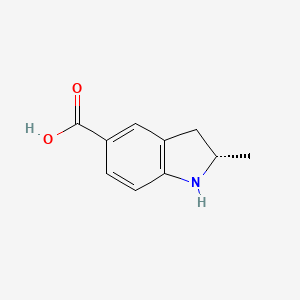

(S)-2-Methylindoline-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c1-6-4-8-5-7(10(12)13)2-3-9(8)11-6/h2-3,5-6,11H,4H2,1H3,(H,12,13)/t6-/m0/s1 |

InChI Key |

DJMSOGXWWOYCJV-LURJTMIESA-N |

Isomeric SMILES |

C[C@H]1CC2=C(N1)C=CC(=C2)C(=O)O |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of S 2 Methylindoline 5 Carboxylic Acid and Its Analogs

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group of (S)-2-Methylindoline-5-carboxylic acid can undergo a variety of well-established chemical reactions. These include esterification, amidation, reduction, decarboxylation, and conversion to reactive acyl halide intermediates. Furthermore, derivatives such as esters can be hydrolyzed back to the parent carboxylic acid under acidic, basic, or enzymatic conditions.

Esterification Reactions for Intermediate Synthesis

Esterification is a fundamental transformation used to protect the carboxylic acid, modify its solubility, or prepare it for subsequent reactions. For a compound like this compound, several standard methods are applicable.

Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk Using a large excess of the alcohol (which can also serve as the solvent) and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) drives the equilibrium toward the ester product. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed, for instance with a Dean-Stark apparatus, can also be employed to achieve high yields. masterorganicchemistry.com

Alkylation of Carboxylates: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., iodomethane or ethyl bromide), yielding the corresponding ester. commonorganicchemistry.com

Thionyl Chloride Method: A common and effective method involves reacting the carboxylic acid with an alcohol in the presence of thionyl chloride (SOCl₂). commonorganicchemistry.com Thionyl chloride reacts with the alcohol to generate anhydrous HCl in situ, which catalyzes the esterification. commonorganicchemistry.com This method avoids the addition of large amounts of water that can accompany concentrated mineral acids. A related two-step process involves first converting the carboxylic acid to its more reactive acyl chloride, which is then treated with an alcohol to form the ester. commonorganicchemistry.com

Below is a table summarizing common conditions for these reactions.

| Method | Reagents & Catalysts | Typical Alcohol | Key Features |

| Fischer Esterification | H₂SO₄ or TsOH (catalytic) | Methanol, Ethanol | Equilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.com |

| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | N/A | Good for various alkyl groups; avoids strong acid. commonorganicchemistry.com |

| Thionyl Chloride | SOCl₂, Alcohol | Methanol, Ethanol | In situ generation of HCl catalyst; anhydrous conditions. commonorganicchemistry.com |

| Steglich Esterification | DCC, DMAP (catalytic) | tert-Butanol, complex alcohols | Mild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com |

Amidation and Peptide Coupling Reactions

The formation of an amide bond is one of the most important transformations of carboxylic acids, particularly in medicinal chemistry. This is typically achieved by activating the carboxylic acid with a coupling reagent, which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine. researchgate.net

A wide array of coupling reagents has been developed to promote efficient amide bond formation with minimal side reactions and preservation of stereochemical integrity if chiral amines are used. researchgate.netpeptide.com These reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. peptide.comluxembourg-bio.com The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) and often includes an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. peptide.com

Common coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.comgoogle.com

Aminium/Uronium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). peptide.com HATU is noted for its high reactivity and ability to reduce epimerization. peptide.com

Phosphonium Salts: BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). peptide.com

The table below outlines several common systems for amidation.

| Coupling Reagent | Common Additive | Typical Base | Solvent |

| EDC·HCl | HOBt or NHS | DIPEA, NMM | DMF, DCM |

| HATU | N/A | DIPEA, Collidine | DMF |

| HBTU / TBTU | HOBt | DIPEA, NMM | DMF |

| PyBOP | N/A | DIPEA | DMF, DCM |

Reduction to Alcohols or Aldehydes

The carboxylic acid group can be reduced to a primary alcohol or, less directly, to an aldehyde.

Reduction to Primary Alcohols: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (NaBH₄). Their conversion to primary alcohols requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via a complex aluminum salt intermediate, which is subsequently hydrolyzed with a dilute acid workup to release the primary alcohol, in this case, (S)-(2-methylindolin-5-yl)methanol.

Conversion to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than the starting carboxylic acid. Therefore, the reaction typically proceeds all the way to the primary alcohol. To isolate the aldehyde, a two-step procedure is generally required. First, the carboxylic acid is converted to a more reactive derivative, such as an acyl chloride or an ester. This intermediate can then be reduced to the aldehyde using a less reactive, sterically hindered reducing agent that prevents over-reduction to the alcohol.

Decarboxylation Pathways

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). For aromatic and heterocyclic carboxylic acids, this transformation often requires harsh conditions, such as high temperatures, and may be facilitated by a catalyst. For indole-2-carboxylic acids, a close structural analog to the indoline (B122111) system, a common method involves heating the acid in a high-boiling solvent like quinoline, often in the presence of a copper catalyst such as copper chromite or the copper salt of the carboxylic acid itself. cdnsciencepub.comcdnsciencepub.com The use of the copper salt can lead to higher yields and simpler product isolation compared to the conventional quinoline procedure alone. cdnsciencepub.com Another reported solvent for this transformation is N,N-dimethylacetamide. cdnsciencepub.com These methods are expected to be applicable to this compound, resulting in the formation of (S)-2-methylindoline.

| Method | Catalyst / Promoter | Solvent | Temperature |

| Thermal | None | Quinoline | Reflux |

| Copper-Catalyzed | Copper Chromite or Copper(I) Chloride | Quinoline | Reflux cdnsciencepub.com |

| Copper Salt | Copper salt of the starting acid | N,N-Dimethylacetamide | Reflux cdnsciencepub.com |

Formation of Acyl Halides as Reactive Intermediates

Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives that serve as valuable intermediates for the synthesis of esters, amides, and other compounds. They are readily prepared from carboxylic acids by treatment with specific halogenating agents. The most common reagent for this transformation is thionyl chloride (SOCl₂). The reaction produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion. Other reagents that can be used include phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃). The resulting (S)-2-Methylindoline-5-carbonyl chloride would be a highly reactive intermediate, susceptible to nucleophilic attack by water, alcohols, and amines.

Acidic, Basic, and Enzymatic Hydrolysis for Carboxylic Acid Regeneration

The regeneration of the carboxylic acid from its ester derivatives is a crucial step in many multi-step syntheses, where the ester group is often used as a protecting group. This can be accomplished under acidic, basic, or enzymatic conditions.

Acidic Hydrolysis: This is the reverse of the Fischer esterification. masterorganicchemistry.com Treating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄) will shift the equilibrium back towards the carboxylic acid and the alcohol. masterorganicchemistry.comcommonorganicchemistry.com

Basic Hydrolysis (Saponification): This is a very common and often irreversible method for ester cleavage. researchgate.net The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH). commonorganicchemistry.comresearchgate.net The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. researchgate.netjk-sci.com For the methyl ester of a related compound, (S)-indoline-2-carboxylic acid, hydrolysis is effectively achieved using an aqueous sodium hydroxide solution at room temperature. google.com

Enzymatic Hydrolysis: Certain enzymes, such as lipases and esterases, can selectively hydrolyze esters. google.com This method offers the advantage of extremely mild reaction conditions (neutral pH, room temperature) and high stereoselectivity. For example, in the case of racemic indoline-2-carboxylic acid methyl ester, certain hydrolytic enzymes can selectively hydrolyze the (R)-enantiomer, leaving the (S)-ester unreacted and allowing for kinetic resolution. google.com This highlights the potential for enzymatic methods in manipulating chiral indoline derivatives.

Modifications of the Indoline/Indole (B1671886) Core Structure

The indoline scaffold, a privileged structure in medicinal chemistry, offers multiple sites for chemical modification. The reactivity of this compound and its analogs is characterized by the interplay of the electron-rich benzene (B151609) ring and the nucleophilic nitrogen atom, allowing for a diverse range of derivatization strategies. These modifications can be broadly categorized into reactions involving the aromatic system and those targeting the heterocyclic nitrogen.

Electrophilic Aromatic Substitution (e.g., Nitration)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. fiveable.memasterorganicchemistry.com In the context of indoline derivatives, the benzene portion of the molecule is activated towards electrophilic attack. The outcome of such reactions is governed by the directing effects of the substituents on the ring. docbrown.info For this compound, the key substituents are the amino group of the indoline core (which is an activating, ortho-, para-director) and the carboxylic acid group at the 5-position (which is a deactivating, meta-director).

Nitration, the introduction of a nitro group (-NO2) onto the aromatic ring, is a classic example of EAS, typically carried out using a mixture of nitric acid and sulfuric acid. fiveable.melumenlearning.com The nitronium ion (NO2+) acts as the electrophile. libretexts.org For the indoline core, the amino group directs incoming electrophiles to the positions ortho and para to it. In the case of tetrahydroquinoline, a related heterocyclic system, nitration can occur at various positions depending on whether the nitrogen is protonated or protected. researchgate.net

In the specific case of indoline-2-carboxylic acid, nitration has been shown to yield 6-nitroindoline-2-carboxylic acid. The subsequent dehydrogenation can lead to the corresponding methyl 6-nitroindole-2-carboxylate. researchgate.net Similarly, nitration of 2-methylindole has also been studied. rsc.org Given the directing effects of the amino group (activating, directing to positions 4 and 6) and the carboxylic acid at C5 (deactivating, directing to positions 4 and 6 relative to itself), the nitration of this compound is expected to be complex. The position of nitration would be influenced by the reaction conditions and the protonation state of the indoline nitrogen.

Table 1: Regioselectivity in the Nitration of Indoline Analogs

| Starting Material | Nitrating Agent | Major Product(s) | Reference |

| Indoline-2-carboxylic acid | H2SO4/HNO3 | 6-Nitroindoline-2-carboxylic acid | researchgate.net |

| N-(trifluoroacetyl)-L-tryptophan methyl ester | H2SO4/HNO3 | 6-nitro and 2-nitro derivatives | researchgate.net |

| Tetrahydroquinoline | Acidic conditions | N-protonated species, influences regioselectivity | researchgate.net |

| 2-Methylindole | Not specified | Nitration products | rsc.org |

N-Alkylation and N-Acylation of the Indoline/Indole Nitrogen

The nitrogen atom of the indoline ring is nucleophilic and can readily undergo alkylation and acylation reactions. These modifications are crucial for introducing diverse functional groups and modulating the electronic and steric properties of the molecule.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The reaction proceeds via nucleophilic substitution. For instance, the methylation of heterocyclic thiols containing a nitrogen atom can occur with methanol under acidic conditions. clockss.org Similarly, alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide leads to S-methylation initially, followed by a mixture of O- and N-methylation products. mdpi.com

N-Acylation is the process of introducing an acyl group (R-C=O) to the nitrogen atom, forming an amide. This transformation is significant as the N-acylindole motif is present in numerous biologically active molecules. nih.gov Various methods have been developed for the N-acylation of indoles, which can be challenging due to the relatively low nucleophilicity of the indole nitrogen. researchgate.net

Effective N-acylation methods include:

Using reactive acylating agents like acyl chlorides with a base. nih.gov

Direct coupling of carboxylic acids using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). This method has been shown to be effective for 5-substituted indoles, particularly with electron-withdrawing groups at the C-5 position. researchgate.net

Dehydrogenative coupling with primary alcohols catalyzed by reagents like tetrapropylammonium perruthenate (TPAP). nih.gov

Using thioesters as a stable acyl source, which offers a mild and chemoselective method for N-acylation. nih.gov

Direct acylation with carboxylic acids catalyzed by boric acid. clockss.org

Table 2: Selected Methods for N-Acylation of Indole Derivatives

| Acylating Agent / Method | Catalyst / Reagent | Key Features | Reference |

| Thioesters | Cs2CO3 | Mild, efficient, chemoselective | nih.gov |

| Primary Alcohols | Tetrapropylammonium perruthenate (TPAP) | Dehydrogenative coupling, single flask | nih.gov |

| Carboxylic Acids | Boric Acid | Direct acylation | clockss.org |

| Carboxylic Acids | DCC / DMAP | Effective for 5-substituted indoles | researchgate.net |

Substitutions on the Benzene and Pyrrole Ring Systems

Further functionalization of the this compound scaffold can be achieved through substitutions on both the benzene and the pyrrole-derived rings.

Benzene Ring Substitutions: As discussed under electrophilic aromatic substitution (see section 3.2.1), the benzene ring is susceptible to attack by electrophiles. The existing substituents dictate the position of further substitution. The amino group of the indoline ring is an activating group, directing incoming electrophiles to the ortho and para positions (C4 and C6). The carboxylic acid at C5 is a deactivating group, directing to the meta positions (C4 and C6 relative to the carboxyl group). Therefore, positions 4 and 6 are the most likely sites for further electrophilic substitution. The synthesis of substituted benzene rings often involves a strategic sequence of reactions to achieve the desired substitution pattern. youtube.com

Pyrrole Ring System Substitutions: While the indoline form has a saturated five-membered ring, its oxidized counterpart, indole, possesses an electron-rich pyrrole ring that readily undergoes electrophilic substitution, predominantly at the C3 position. The reactivity of the pyrrole ring in indole derivatives allows for a wide range of C-C and C-heteroatom bond-forming reactions. For instance, iron-containing catalysts can be used for the introduction of a carboxy group into the pyrrole ring. researchgate.net Visible light-activated "ene"-reductase can catalyze the cross-coupling reaction between aromatic compounds, including N-substituted pyrroles, and diethyl bromomalonate. acs.orgacs.org

The reactivity of (S)-indoline-2-carboxylic acid itself has been studied, highlighting challenges such as low reactivity in peptide coupling reactions and a propensity to form diketopiperazines. nih.gov These reactivity patterns are important considerations when planning synthetic routes involving substitutions on the pyrrole-derived portion of the molecule.

Cascade Addition-Cyclization Reactions and Multi-Component Reactions

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecular architectures from simple starting materials in a single operation. rsc.orgnih.gov These reactions are highly atom-economical and can generate molecular diversity efficiently.

Cascade Addition-Cyclization Reactions: These reactions involve a sequence of intramolecular or intermolecular bond-forming events that proceed without the isolation of intermediates. Indole and indoline derivatives are excellent substrates for cascade reactions due to their inherent reactivity.

A thiol-mediated three-step cascade process can convert indole-tethered ynones into functionalized quinolines through a dearomatizing spirocyclization, nucleophilic substitution, and ring expansion sequence. nih.gov

Radical cascade reactions can be employed to synthesize complex fused heterocyclic systems like indolo[2,1-a]isoquinoline derivatives. researchgate.net

A TEA-mediated cascade arylation/cyclization between indole acetamides and 3-substituted indoles provides access to indolyl pyrroloindolines. rsc.org

A Michael addition/aldol cascade/cyclization sequence involving α,β-unsaturated 7-azaindoline amides and 2-mercaptobenzaldehyde has been developed. buchler-gmbh.com

Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains substantial portions of all the reactants. rsc.orgmdpi.com

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. researchgate.net

Palladium-catalyzed four-component cascade cyclization of alkynols, aryl iodides, CO, and amines can be used to synthesize complex heterocyclic scaffolds. acs.org

MCRs provide access to a wide range of medicinally relevant heterocyclic rings, including those based on indole and related structures. rsc.org

These advanced synthetic strategies offer efficient pathways to novel analogs of this compound, enabling the exploration of a broader chemical space for drug discovery and development.

Applications As a Chemical Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic and Polycyclic Systems

The unique structural features of (S)-2-Methylindoline-5-carboxylic acid render it an excellent starting material for the synthesis of a variety of complex heterocyclic and polycyclic systems. The indoline (B122111) core can be chemically manipulated, and the carboxylic acid group provides a convenient handle for elaboration and annulation reactions.

Indole-2-carboxamides are a class of compounds with significant biological and pharmacological properties. rsc.org The carboxylic acid moiety of this compound can be readily converted to an amide via standard peptide coupling reactions. This transformation is a key step in the synthesis of a diverse range of indole-2-carboxamide derivatives. The general synthetic route involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. nih.govmdpi.com

The synthesis of these carboxamides is often a crucial step in the development of new therapeutic agents. For instance, various indole-2-carboxamides have been synthesized and evaluated for their potential as antiproliferative agents and antimycobacterial agents. nih.govnih.gov The specific stereochemistry of the (S)-2-methylindoline core can be critical for the biological activity of the final carboxamide product, influencing its binding affinity to target proteins.

A general scheme for the synthesis of indole-2-carboxamides from an indole-2-carboxylic acid precursor is depicted below:

| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Reference |

| Indole-2-carboxylic acid derivative | Amine | BOP, DIPEA | Indole-2-carboxamide | nih.gov |

| Indole-2-carboxylic acid | 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine | BOP, DIPEA | N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide | mdpi.com |

| Indole-2-carboxylic acids | Rimantadine hydrochloride | Not Specified | N-rimantadine-indoleamide | nih.gov |

Table 1: Examples of Reagents for Indole-2-carboxamide Synthesis

The indoline nucleus of this compound can serve as a template for the construction of more complex, fused ring systems. polimi.it Methodologies such as intramolecular cyclization reactions starting from suitably functionalized indoline derivatives can lead to the formation of fused bicyclic and polycyclic scaffolds. rsc.org These intricate structures are often found in biologically active natural products and pharmaceuticals. researchgate.net

A notable application is the synthesis of chiral octahydroindole scaffolds, which are considered biologically validated starting points for the creation of compound libraries for drug discovery. fao.org There are over a thousand natural products that contain the octahydroindole framework. fao.org Synthetic strategies can be designed to utilize the existing stereocenter in this compound to control the stereochemistry of the newly formed rings. The synthesis of these scaffolds often involves a multi-step sequence, but can be achieved in high yield and with excellent stereocontrol. fao.org

The formation of these fused systems can be achieved through various synthetic strategies:

| Starting Material Type | Reaction Type | Product Scaffold |

| Indole (B1671886) | [4+2] Cycloaddition | Tetrahydro-1H-pyridazino[3,4-b]indoles |

| Indole | [3+2] Cycloaddition | Tetrahydropyrrolo[2,3-b]indoles |

| Indoline | Multi-step synthesis | Chiral octahydroindole scaffolds |

Table 2: Synthetic Routes to Fused Indoline Scaffolds

The indoline skeleton is a common structural motif in a vast array of natural products, particularly in indole alkaloids which exhibit a wide range of biological activities. researchgate.netrsc.org this compound serves as a valuable chiral precursor for the synthesis of analogues of these natural products. The enantiopure nature of this building block is crucial for achieving the desired biological activity and for studying structure-activity relationships.

The synthesis of complex natural product analogues often involves a convergent strategy where the chiral indoline core is coupled with other elaborate fragments. The carboxylic acid functionality can be used to form key bonds, such as amide or ester linkages, to connect the indoline unit to other parts of the target molecule. This approach allows for the systematic modification of the natural product structure, leading to the discovery of new compounds with improved pharmacological profiles. The chiral 2-methylindoline (B143341) subunit is an important component in various bioactive compounds and drugs. nih.gov

Role in Chiral Molecule Synthesis

The inherent chirality of this compound makes it a powerful tool in asymmetric synthesis. It can be used as a precursor to enantiomerically pure molecules or as a chiral auxiliary or ligand to control the stereochemical outcome of a reaction.

Chiral 2-methylindolines are recognized as important subunits in a variety of drugs and bioactive compounds. nih.gov The enantioselective synthesis of these compounds is therefore of significant interest to the pharmaceutical industry. This compound is an ideal starting material for the synthesis of enantiomerically pure pharmaceutical intermediates due to its defined stereochemistry.

Beyond its role as a chiral building block, derivatives of this compound can be employed as chiral auxiliaries or ligands in asymmetric catalysis. kaist.ac.kr In this approach, the chiral indoline moiety is temporarily attached to a prochiral substrate, directing the stereochemical course of a subsequent reaction. After the desired transformation, the chiral auxiliary can be cleaved and recovered.

A series of novel chiral aminoalcohols have been synthesized from (S)-indoline-2-carboxylic acid and have been successfully used to control the stereoselectivity in the asymmetric reduction of ketones and other reactions. kaist.ac.kr These chiral auxiliaries have demonstrated high diastereoface selectivity in reactions such as Diels-Alder cycloadditions and 1,3-dipolar cycloadditions. kaist.ac.kr

Furthermore, the nitrogen and oxygen atoms within the indoline-2-carboxylate framework can act as coordinating sites for metal catalysts. By designing and synthesizing chiral ligands derived from this compound, it is possible to create chiral metal complexes that can catalyze a wide range of enantioselective transformations. rsc.org

| Application | Description |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a stereoselective reaction. |

| Chiral Ligand | Coordinates to a metal center to form a chiral catalyst for asymmetric reactions. |

Table 3: Roles in Asymmetric Synthesis

Development of Diverse Compound Libraries for Screening

The strategic use of core molecular frameworks, or scaffolds, is fundamental to modern drug discovery, enabling the systematic exploration of chemical space to identify novel therapeutic agents. nih.gov this compound serves as a valuable starting point for the development of diverse compound libraries, which are large collections of related but structurally distinct molecules designed for high-throughput screening (HTS). rsc.org The indoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to be readily modified.

Diversity-Oriented Synthesis (DOS) is a powerful strategy employed to generate such libraries. nih.gov Starting from a common core like this compound, DOS involves systematically introducing variations at multiple positions on the molecule. frontiersin.org This approach allows for the creation of a wide array of analogs with diverse three-dimensional shapes and functionalities, increasing the probability of discovering compounds that can interact with specific biological targets. cam.ac.uk

The structure of this compound offers several key points for chemical modification to build a compound library:

The Carboxylic Acid Group (-COOH): This functional group at the 5-position is highly versatile and can be readily converted into a wide range of derivatives, including amides, esters, and other bioisosteres, by coupling with various amines or alcohols.

The Indoline Nitrogen (-NH): The secondary amine within the heterocyclic ring can be acylated, alkylated, or arylated to introduce different substituents, influencing the compound's steric and electronic properties.

The Aromatic Ring: The benzene (B151609) portion of the indoline scaffold can undergo electrophilic substitution reactions to introduce additional functional groups, further expanding the structural diversity of the library.

While specific library synthesis data originating directly from this compound is proprietary or not extensively published, the utility of the closely related indoline and indole scaffolds in generating screening libraries is well-documented in scientific literature. These examples serve to illustrate the potential of this chemical class.

Illustrative Example 1: Spirooxindole Library for Anticancer Screening

Researchers have utilized the related 2-oxindole scaffold to generate libraries for identifying new anticancer agents. In one study, a collection of approximately 80 spirooxindole derivatives was synthesized. nih.gov This library was built by introducing site-specific substitutions on the benzenoid ring and varying functional groups to explore the structure-activity relationship (SAR). nih.gov Screening this library against human breast cancer cell lines led to the identification of potent compounds. nih.gov

Table 1: Representative Compounds from a Spirooxindole-Based Library for Anticancer Screening. nih.gov

| Compound Class | Key Structural Features | Biological Target | Reported Activity (EC50) |

|---|---|---|---|

| Spirooxindole Dihydrobenzofuran | Features a dihydrobenzofuranyl ring at the C3-spirocenter | MDA-MB-231-Br (Human Breast Cancer Cell Line) | Data not specified for class, used in initial screening |

| bis-N-methylspiroxindole cyclopropane (B1198618) (4b) | N-methylated spirooxindole with a cyclopropane ring | MDA-MB-231-Br (Human Breast Cancer Cell Line) | EC50 = 0.5 µM |

| bis-N-methylspiroxindole cyclopropane (4e) | 5-methoxy substituted, N-methylated spirooxindole with a cyclopropane ring | MDA-MB-231-Br (Human Breast Cancer Cell Line) | EC50 = 0.3 µM |

Illustrative Example 2: Indole-2-carboxylic Acid Library for HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold has been successfully used to develop inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.com Starting from an initial hit compound identified through screening, medicinal chemists synthesized a library of derivatives to optimize its potency and properties. mdpi.comrsc.org Modifications included adding various substituents to the C3 and C6 positions of the indole core. This effort led to the discovery of derivatives with significantly improved inhibitory activity compared to the parent compound. mdpi.com

Table 2: Optimization of Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. mdpi.com

| Compound ID | Description | Biological Target | Reported Activity (IC50) |

|---|---|---|---|

| Parent Compound (3) | Initial hit from virtual screening | HIV-1 Integrase | 12.41 µM |

| Optimized Derivative (20a) | Features a 2-fluorobenzyl group at C3 and a 3-fluoro-4-methoxyphenylamino group at C6 | HIV-1 Integrase | 0.13 µM |

Illustrative Example 3: Tricyclic Indole Library for Mcl-1 Inhibition

Fragment-based screening is another technique where small, simple molecules ("fragments") are screened for weak binding to a target. Promising fragments are then elaborated into larger, more potent compounds. A fragment containing a tricyclic indole 2-carboxylic acid core was identified as a binder to Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov This initial hit was used as the foundation to synthesize a library of derivatives, resulting in potent inhibitors with nanomolar binding affinity and high selectivity for Mcl-1 over other related proteins. nih.gov

Table 3: Development of Mcl-1 Inhibitors from a Tricyclic Indole Fragment. nih.gov

| Compound ID | Description | Biological Target | Reported Binding Affinity (Ki) |

|---|---|---|---|

| Fragment Hit (2) | Initial hit from NMR-based fragment screen | Mcl-1 | 11 µM |

| Optimized Inhibitor | Derivative developed from the fragment hit through structure-based design | Mcl-1 | Single-digit nanomolar range (e.g., <10 nM) |

These examples underscore the power of using scaffolds like indoline and indole to generate focused libraries of compounds. The resulting collections are invaluable assets for high-throughput screening campaigns aimed at discovering new chemical probes and starting points for drug development programs. The structural and functional versatility of this compound makes it an excellent candidate for similar library development efforts targeting a wide range of diseases.

Structure Activity Relationship Sar Studies and Pre Clinical Biological Investigations of Indoline/indole Carboxylic Acid Derivatives

Scaffold Optimization in Medicinal Chemistry

Scaffold optimization is a critical process in medicinal chemistry where a core molecular structure is systematically modified to improve its drug-like properties. For the indoline (B122111)/indole (B1671886) family, this involves altering substituents to fine-tune the molecule's interaction with biological targets and its behavior within a biological system. rsc.orgacs.org

The biological activity of indoline and indole derivatives is profoundly influenced by their physicochemical properties, such as lipophilicity, polarity, solubility, and size. The strategic addition or modification of functional groups on the scaffold can modulate these properties to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

For instance, a study on various indoline derivatives demonstrated that substitutions at the N-1 position with chains containing amino, ester, amide, or alcohol groups, as well as substitutions on the benzene (B151609) ring (e.g., Cl, MeO, Me, F), significantly impacted their anti-inflammatory and antioxidant activities. researchgate.net Some derivatives exhibited potent anti-inflammatory effects at picomolar to nanomolar concentrations, a significant improvement over the unsubstituted indoline. researchgate.net This highlights how targeted modifications can drastically improve biological efficacy. The SwissADME database is a tool often used to predict the physicochemical and pharmacokinetic parameters of such derivatives, ensuring they align with criteria for orally administered medications, such as Lipinski's rule of five. nih.gov

Table 1: Impact of N-1 Substitution on the Anti-inflammatory Activity of Indoline Derivatives

| N-1 Substituent | Effect on Activity | Reference |

|---|---|---|

| Chains with amino, ester, amide, or alcohol groups | Significantly increased anti-inflammatory and antioxidant activity compared to unsubstituted indoline. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The carboxylic acid group is a common feature in many active compounds but can be associated with poor pharmacokinetic properties, such as low cell permeability and metabolic instability leading to the formation of reactive acyl glucuronides. researchgate.netnih.gov A successful strategy to mitigate these issues is the replacement of the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can produce comparable biological effects. nih.govdrughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and isoxazolols. nih.gov

Tetrazoles : The 5-substituted 1H-tetrazole ring is a widely used non-classical bioisostere. It maintains an acidic character similar to carboxylic acids (pKa ≈ 4.5–4.9) but is generally more lipophilic and resistant to the metabolic pathways that form reactive acyl glucuronides. drughunter.comhyphadiscovery.com

Acyl Sulfonamides : These groups also mimic the acidic nature of carboxylic acids and can form similar key interactions with biological targets. nih.gov

Neutral Bioisosteres : An alternative approach involves replacing the carboxylate with neutral functional groups that rely on hydrogen bonding or cation-π interactions to engage with the target protein, which can be particularly useful for improving distribution to the central nervous system. nih.govhyphadiscovery.com

The choice of a bioisostere is highly context-dependent, as the replacement can alter not only the molecule's pharmacokinetics but also its binding mode and intrinsic activity at the target. nih.govdrughunter.com

Table 2: Comparison of Carboxylic Acid and Common Bioisosteres

| Functional Group | Typical pKa | Key Features | Reference |

|---|---|---|---|

| Carboxylic Acid | ~4.2–4.5 | Prone to forming reactive acyl glucuronides; can limit permeability. | nih.govdrughunter.com |

| Tetrazole | ~4.5–4.9 | More lipophilic; metabolically more stable; similar acidity. | drughunter.comhyphadiscovery.com |

| Acyl Sulfonamide | Varies | Mimics acidity; can improve metabolic profile. | nih.gov |

This table is interactive. Users can sort the columns to compare properties.

Pre-clinical Pharmacological Target Exploration

Indole and indoline carboxylic acid derivatives have been investigated for a wide range of pharmacological activities, targeting various proteins and pathways implicated in diseases from cancer to viral infections.

A series of indole-2-carboxylic acid benzylidene-hydrazides has been identified as potent inducers of apoptosis in cancer cells. nih.govresearchgate.net The primary mechanism of action for these compounds is the inhibition of tubulin polymerization. nih.gov By disrupting microtubule formation, these agents arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death. nih.govresearchgate.net

Structure-activity relationship studies revealed that substitutions on both the indole and benzene rings were crucial for activity. The screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (Compound 3a ), was optimized to yield compounds with significantly enhanced potency. nih.gov Notably, 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide (Compound 9a ) and 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide (Compound 9b ) showed a 20-fold increase in apoptotic activity, with EC₅₀ values of 0.1 μM in T47D breast cancer cells. nih.gov

Table 3: Activity of Indole-2-carboxylic acid benzylidene-hydrazide Derivatives in T47D Cells

| Compound | Substituents | Caspase Activation EC₅₀ (μM) | Growth Inhibition GI₅₀ (μM) | Reference |

|---|---|---|---|---|

| 3a | 5-Cl, 3-Me, 4'-NO₂ | ~2.0 | - | nih.gov |

| 9a | 5-Me, 3-Ph, 4'-Me | 0.1 | - | nih.gov |

| 9b | 5-Cl, 3-Ph, 4'-NO₂ | 0.1 | 0.9 | nih.gov |

This interactive table displays the potency of key compounds from the SAR study.

The histamine-3 receptor (H3R) is implicated in regulating food intake, making it a target for anti-obesity therapeutics. acs.orgnih.gov A novel series of H3R inverse agonists was developed based on a 5-hydroxyindole-2-carboxylic acid amide scaffold. acs.orgresearchgate.net Using a pharmacophore model, researchers designed and synthesized derivatives, leading to extensive SAR studies. ebi.ac.uk

These investigations revealed a complex interplay between physicochemical properties and biological outcomes. Key findings connected microsomal clearance and affinity for the hERG channel (a concern for cardiotoxicity) with the molecule's lipophilicity, artificial membrane permeation, and basicity. ebi.ac.uk This effort led to the identification of potent compounds capable of reducing food intake in animal models. A standout example, (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone, demonstrated favorable biochemical, pharmacokinetic, and pharmacodynamic characteristics. acs.org

The entry of HIV-1 into host cells is mediated by the viral envelope glycoprotein, which consists of gp120 and gp41 subunits. harvard.edu The gp41 protein facilitates membrane fusion through a significant conformational change, making it a key therapeutic target. nih.govnih.gov A series of indole-based compounds has been identified as small-molecule fusion inhibitors that act by binding to a highly conserved hydrophobic pocket on gp41. nih.govacs.org

Through a structure-based drug design approach, researchers established that the binding affinity of these indole compounds for the gp41 pocket was strongly correlated with their ability to inhibit cell-cell fusion and viral replication. nih.govacs.org The most active compounds inhibited these processes at sub-micromolar concentrations. nih.gov These small molecules are flexible enough to conform to the contours of the target pocket, mimicking the interactions of larger peptide-based inhibitors and confirming the hydrophobic pocket as a valid target for low molecular weight HIV fusion inhibitors. nih.govpubole.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| (S)-2-Methylindoline-5-carboxylic acid |

| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide |

| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide |

| (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone |

| Sulfonamides |

| Acyl Sulfonamides |

| Tetrazoles |

| Isoxazolols |

This table lists all specific chemical compounds and classes discussed in the article.

Epidermal Growth Factor Receptor (EGFR) Inhibition (5-Bromoindole-2-carboxylic acid derivatives)

The indole nucleus is a prominent scaffold in the design of anti-cancer agents. Certain 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov

Molecular docking studies have revealed that specific derivatives can bind effectively to the EGFR tyrosine kinase domain. nih.gov In vitro studies have demonstrated that these compounds can inhibit the proliferation of various human cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast). nih.gov For instance, one of the most potent compounds identified, compound 3a from a study, exhibited significant anti-proliferative activity and was shown to induce cell cycle arrest and apoptosis by inhibiting EGFR tyrosine kinase activity. nih.gov

Structure-Activity Relationship (SAR) of 5-Bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors:

| Compound | Modification | IC₅₀ (nM) against EGFR | Antiproliferative Activity (GI₅₀, nM) |

| Erlotinib (Reference) | - | 80 | 33 |

| 5j | R = CH₃, R₁ = morpholin-4-yl | 85 | 37 |

| 5i | R = H, R₁ = 4-methylpiperazin-1-yl | - | 49 |

| 5g | R = H, R₁ = piperidin-1-yl | - | 55 |

| 5c | R = H, R₁ = morpholin-4-yl | 124 | - |

Data sourced from a study on 5-substituted-3-ethylindole-2-carboxamides. nih.gov

The SAR studies indicate that the nature of the substituent at the 5-position of the indole ring and the carboxamide moiety significantly influences the inhibitory activity.

Antimycobacterial Activity (Indole-2-carboxamides against Mycobacterium tuberculosis)

Indole-2-carboxamides have emerged as a promising class of antitubercular agents, demonstrating activity against drug-resistant strains of Mycobacterium tuberculosis. rsc.orgnih.gov These compounds are known to target the essential mycolic acid transporter, MmpL3. nih.gov

SAR studies have revealed key structural features that govern their antimycobacterial potency. The substitution pattern on the indole ring and the nature of the amide substituent are critical for activity. For example, the introduction of methyl groups at the 4 and 6 positions of the indole ring has been shown to enhance potency against a panel of mycobacteria. nih.gov

Antimycobacterial Activity of Indole-2-carboxamide Derivatives:

| Compound | Indole Substitution | Amide Substituent | MIC (µg/mL) against M. tuberculosis H37Rv |

| 5 | Unsubstituted | 1-Adamantyl | - |

| 10 | Unsubstituted | Cyclooctyl | 0.39 |

| 25 | 4,6-dimethyl | Cyclooctyl | 0.0039 - 0.625 |

| 26 | 4,6-dimethyl | Cycloheptyl | 0.0039 - 0.625 |

| 8g | Varied | Rimantadine | 0.32 (µM) |

| 8f | Varied | Rimantadine | 0.62 (µM) |

MIC values are presented as a range for some compounds, reflecting activity against various Mycobacterium species. Data for 8g and 8f are in µM. rsc.orgnih.gov

The lipophilicity and size of the amide substituent play a crucial role in the activity, with bulky aliphatic groups like adamantyl and cyclooctyl often being favorable. nih.gov

Anti-parasitic Activity (Indoline-2-carboxamide derivatives against Trypanosoma brucei and Trypanosoma cruzi)

Novel indoline-2-carboxamide derivatives have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). nih.gov These compounds have demonstrated excellent pharmacokinetic properties and have shown curative effects in animal models of the disease. nih.gov

The SAR for this class of compounds is very specific. The stereochemistry at the 2-position of the indoline ring is critical, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. nih.gov The nature of the substituents at the N-1 position and on the carboxamide nitrogen also heavily influences the anti-trypanosomal activity.

Anti-parasitic Activity of Indoline-2-carboxamide Derivatives against T. brucei

| Compound | Stereochemistry | N-1 Substituent | R² Substituent | EC₅₀ (nM) |

| 1 (racemic) | Racemic | 3-cyanobenzyl | Methylamino | 27 |

| 26 | (S) | 3-cyanobenzyl | Methylamino | >40,000 |

| 27 | (R) | 3-cyanobenzyl | Methylamino | 29 |

Data sourced from a study on indoline-2-carboxamide derivatives as inhibitors of Trypanosoma brucei. nih.gov

Furthermore, indole-2-carboxamide derivatives have also been investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. SAR exploration has shown that small, electron-donating groups at the 5-position of the indole core are favored for potency.

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs) (e.g., CRTH2 by 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylic acid)

Potential Neuroprotective Mechanisms (e.g., 5-methoxyindole-2-carboxylic acid)

5-methoxyindole-2-carboxylic acid (MICA) has demonstrated significant neuroprotective effects in pre-clinical models of ischemic stroke. evitachem.comnih.govnih.gov Its mechanism of action is multifaceted, involving the preservation of mitochondrial function and the attenuation of oxidative stress. evitachem.com

Studies have shown that MICA can induce both preconditioning and postconditioning neuroprotective effects. evitachem.comnih.gov It is reported to be a reversible inhibitor of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH). nih.gov Inhibition of DLDH by MICA leads to an upregulation of NAD(P)H-ubiquinone oxidoreductase 1 (NQO1) through the Nrf2 signaling pathway. This cascade ultimately results in decreased oxidative stress, reduced cell death, and increased mitochondrial ATP output, thereby protecting the brain from ischemic injury. nih.gov

Histone Deacetylase 6 (HDAC6) Inhibition

Indole-based compounds have been explored as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. Specifically, selective inhibition of HDAC6, a predominantly cytoplasmic enzyme, is of interest due to its role in regulating cellular processes like protein degradation and cell migration.

Novel indole-piperazine derivatives with a hydroxamic acid moiety have been designed and synthesized as selective HDAC6 inhibitors. In enzymatic assays, these compounds have exhibited nanomolar IC₅₀ values. For example, N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide was identified as a potent HDAC6 inhibitor with an IC₅₀ of 13.6 nM. Such compounds have been shown to increase the acetylation of α-tubulin, a known HDAC6 substrate, in a dose-dependent manner.

Carbonic Anhydrase (CA-III) Inhibitory Activities (Thiazole derivatives)

While specific studies on thiazole (B1198619) derivatives of indoles as inhibitors of Carbonic Anhydrase III (CA-III) are limited, the broader classes of indole derivatives and thiazole derivatives have been investigated for their effects on various carbonic anhydrase isoforms. Indole-based compounds have been identified as activators of brain-associated cytosolic CA isoforms. Conversely, various thiazole derivatives have been synthesized and shown to be effective inhibitors of human CA isoforms I and II. The combination of these two pharmacophores could potentially lead to the development of novel and selective CA inhibitors, but further research is required to establish their specific activity against CA-III.

Mechanistic Studies of Biological Actions in Non-human Models and in vitro Systems

The indoline and indole carboxylic acid scaffold, including this compound, serves as a foundational structure for the development of a variety of biologically active compounds. Mechanistic studies in non-human models and in vitro systems have revealed that derivatives of this scaffold can interact with a range of biological targets, primarily through enzyme inhibition and receptor binding. These investigations are crucial for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this class of molecules.

Enzyme Inhibition Mechanisms

Derivatives of the indoline/indole core have been extensively studied as inhibitors of various enzymes. The nature and position of substituents on the indoline or indole ring, as well as modifications to the carboxylic acid group, play a critical role in determining the potency and selectivity of these inhibitors.

One significant area of investigation has been the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that are implicated in inflammation. nih.govacs.org An indoline-based compound was identified as a potent inhibitor of both 5-LOX and sEH. acs.org Further optimization of this lead compound, guided by in silico modeling and extensive in vitro testing, led to the identification of a derivative, compound 73 , with sub-micromolar inhibitory activity against both enzymes. acs.org The structure-activity relationship studies highlighted that specific substitutions on the indoline scaffold were crucial for achieving this dual inhibitory profile. nih.gov These potent dual inhibitors have demonstrated efficacy in murine models of peritonitis and asthma, confirming their anti-inflammatory potential in vivo. nih.gov

Another class of enzymes targeted by indole carboxylic acid derivatives is protein kinases. For instance, a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives were synthesized and showed potent inhibitory activity against the proliferation of human lung adenocarcinoma epithelial cells (A549) in vitro. researchgate.net Molecular docking studies suggested that these compounds could act as inhibitors of the MAPK signaling pathway, a critical pathway in cancer cell proliferation. researchgate.net The SAR analysis revealed that the carboxamide moiety at the 5-position of the indoline ring was a key feature for the observed anti-proliferative activity. researchgate.net

Furthermore, indole-2-carboxylic acid derivatives have been investigated as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme involved in the pathogenesis of gout. In one study, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized, and in vitro studies revealed that compounds with a fluoro or chloro group at the para position of the benzamido ring exhibited excellent XO inhibitory activity. nih.gov Enzyme kinetics studies indicated that the most potent compound acted as a mixed-type inhibitor. nih.gov

The table below summarizes the inhibitory activities of selected indoline/indole carboxylic acid derivatives against various enzymes.

| Compound ID | Target Enzyme(s) | In Vitro Model | IC50 (µM) | Mechanism of Action |

| 43 | 5-LOX | Isolated human recombinant 5-LOX | 0.45 ± 0.11 | Direct enzyme inhibition |

| 73 | 5-LOX / sEH | Isolated enzymes | 0.41 ± 0.01 (5-LOX), 0.43 ± 0.10 (sEH) | Dual enzyme inhibition |

| 5b | Xanthine Oxidase (XO) | In vitro enzyme assay | 0.57 | Mixed-type inhibition |

| 5c | Xanthine Oxidase (XO) | In vitro enzyme assay | 0.91 | Enzyme inhibition |

Receptor Binding and Modulation

In addition to enzyme inhibition, derivatives of the indole carboxylic acid scaffold have been designed to interact with specific G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. These receptors are important targets for the treatment of various central nervous system disorders.

A series of substituted 1H-indolyl carboxylic acid amides were synthesized and their binding affinities for human dopamine D2, D3, and D4 receptors were evaluated. nih.gov Several of these compounds displayed high binding affinity for both D2 and D3 receptors, with Ki values in the low nanomolar range. nih.gov Structure-activity relationship studies revealed that modifications at the 5-position of the indole-2-carboxylic acid moiety significantly influenced the binding affinity and selectivity for D3 versus D2 receptors. For example, replacing a hydroxyl group with a methoxy (B1213986) group at the 5-position improved the D2/D3 selectivity. nih.gov

The table below presents the binding affinities of selected indole carboxylic acid amide derivatives for dopamine receptors.

| Compound ID | Target Receptor(s) | Ki (nM) - D2 Receptor | Ki (nM) - D3 Receptor | D2/D3 Selectivity |

| 14a | Dopamine D2/D3 | 15.7 | 0.18 | 87-fold |

| 14b | Dopamine D2/D3 | 24.1 | 0.4 | 60-fold |

| 15a | Dopamine D2/D3 | 44.4 | 2.0 | 22.2-fold |

| 15b | Dopamine D2/D3 | 33.6 | 4.0 | 8.4-fold |

| 15c | Dopamine D2/D3 | 66.3 | 3.1 | 21.4-fold |

These mechanistic studies in non-human and in vitro systems demonstrate the versatility of the indoline/indole carboxylic acid scaffold. Through targeted chemical modifications, derivatives can be designed to act as potent and selective inhibitors of key enzymes or as high-affinity ligands for specific receptors, providing a basis for the development of novel therapeutic agents for a range of diseases.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating "(S)-2-Methylindoline-5-carboxylic acid" from impurities and for determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Methodology and Findings: The separation of the enantiomers of 2-methylindoline-5-carboxylic acid can be effectively achieved on a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose. A normal-phase HPLC method is often preferred for such separations. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their quantification. The enantiomeric excess is a critical measure of the stereochemical purity of the sample.

Hypothetical Data for Chiral HPLC Analysis:

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 15.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (ee) | > 99% |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, carboxylic acids like this compound are generally non-volatile due to their polarity and hydrogen bonding capabilities. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative.

Derivatization and Analysis: Common derivatization strategies for carboxylic acids include esterification and silylation. researchgate.netlmaleidykla.ltcolostate.edu Esterification can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst. Silylation, a more versatile method, involves reacting the carboxylic acid with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.lt The resulting derivative is sufficiently volatile for GC analysis. This method can be used to detect and quantify volatile impurities or degradation products.

Potential Derivatization Agents for GC Analysis:

| Derivatization Agent | Derivative Formed | Key Advantages |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Quantitative, forms stable derivatives. lmaleidykla.lt |

| Diazomethane | Methyl ester | Rapid and clean reaction. google.com |

| N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Methyl ester | Effective for esterification. gcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an ideal technique for the quantification of this compound and the analysis of trace-level impurities in complex matrices. researchgate.netnih.gov

Methodology and Findings: A reversed-phase HPLC method is typically employed for the separation, using a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid to ensure the carboxylic acid is in its protonated form. mdpi.com The eluent is then introduced into the mass spectrometer, where the compound is ionized, commonly using electrospray ionization (ESI). The mass spectrometer can be operated in selected ion monitoring (SIM) mode for high sensitivity quantification of the target compound or in full scan mode to identify unknown impurities. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns of the parent ion. nih.gov

Typical LC-MS Parameters for Analysis:

| Parameter | Condition |

|---|---|

| LC Column | C18 (100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole or Orbitrap |

| Precursor Ion (m/z) | [M+H]⁺ |

Structural Elucidation and Solid-State Analysis

Spectroscopic and diffraction techniques are essential for confirming the chemical structure of this compound and for characterizing its solid-state properties.

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. Single-crystal X-ray diffraction provides the precise crystal structure, including bond lengths, bond angles, and stereochemistry. Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline form and to identify different polymorphic forms of a compound. rigaku.comamericanpharmaceuticalreview.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit different physical properties.

Structural Insights: While specific crystallographic data for this compound is not readily available in public databases, analysis of related indole (B1671886) derivatives suggests that the molecule would likely exhibit intermolecular hydrogen bonding involving the carboxylic acid group and the indoline (B122111) nitrogen. nih.govmdpi.com PXRD would be instrumental in identifying and differentiating potential polymorphs that may arise from different crystallization conditions. researchgate.net

Hypothetical Crystallographic Data from Single-Crystal X-ray Diffraction:

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 15.7 |

| Volume (ų) | 1625.5 |

| Z | 4 |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Spectral Features: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the indoline functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgspectroscopyonline.comlibretexts.org The C=O stretching vibration of the carboxylic acid will be observed as a strong, sharp peak between 1760 and 1690 cm⁻¹. libretexts.org The N-H stretch of the indoline ring is expected in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹. libretexts.org

Predicted Key IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indoline) | 3400 - 3300 | Medium |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, detailed information about the molecular framework, connectivity, and stereochemistry can be obtained, providing definitive confirmation of the compound's identity.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals for each unique proton environment. The acidic proton of the carboxylic acid (-COOH) group is typically observed as a broad singlet in the downfield region of the spectrum, usually between 10–12 ppm, a distinctive range for such protons. libretexts.org The protons on the aromatic ring exhibit signals in the aromatic region (approximately 6.5-8.0 ppm). Specifically, the proton at the C4 position would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would appear as a doublet of doublets, showing coupling to both the C4 and C7 protons. The C7 proton would present as a doublet, coupled to the C6 proton.

The protons of the heterocyclic indoline ring have distinct chemical shifts. The proton at the chiral center (C2) would appear as a quartet, coupled to the three protons of the adjacent methyl group. The methyl group (-CH₃) itself would give rise to a doublet in the upfield region, typically around 1.2-1.5 ppm, due to its coupling with the single proton at C2. The diastereotopic protons at the C3 position (-CH₂-) would likely appear as two separate signals, each as a doublet of doublets, due to both geminal coupling with each other and vicinal coupling with the proton at C2. The N-H proton of the indoline ring typically appears as a singlet, though its chemical shift can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing a distinct signal for each carbon atom in a unique electronic environment. The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield, typically in the range of 160-180 ppm. libretexts.orgdocbrown.info The six carbons of the benzene (B151609) ring will produce signals in the aromatic region (approx. 110-150 ppm). The carbon atom directly attached to the carboxylic acid group (C5) and the carbons bonded to the nitrogen atom (C7a and C3a) are typically more deshielded. The remaining carbons of the indoline core, including the chiral C2, the methylene (B1212753) C3, and the methyl carbon, will have characteristic shifts in the aliphatic region of the spectrum. libretexts.org The methyl carbon is typically the most shielded, appearing at the highest field (lowest ppm value).

The combination of ¹H-NMR data (chemical shift, integration, and coupling patterns) and ¹³C-NMR data provides a complete picture of the molecular structure, confirming the presence of the indoline core, the methyl group at the C2 position, and the carboxylic acid at the C5 position, thus verifying the identity of this compound. nih.govyoutube.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 (broad s) | 165 - 180 |

| C2-H | 4.0 - 4.5 (q) | 55 - 65 |

| C3-H₂ | 2.8 - 3.4 (m) | 35 - 45 |

| C4-H | 7.5 - 7.8 (d) | 125 - 130 |

| C6-H | 7.0 - 7.3 (dd) | 120 - 125 |

| C7-H | 6.7 - 6.9 (d) | 110 - 115 |

| N-H | 3.5 - 5.0 (s) | - |

| C2-CH₃ | 1.2 - 1.5 (d) | 15 - 25 |

| C5 | - | 128 - 135 |

| C3a | - | 145 - 155 |

| C7a | - | 150 - 160 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful theoretical methodologies to investigate the properties and behavior of molecules at an atomic level, offering insights that can be difficult to obtain through experimentation alone. For this compound, these techniques are valuable for understanding its electronic structure, potential solid-state forms, and interactions with biological targets.

Density Functional Theory (DFT) Calculations for Electronic Structure and Polymorphism

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. niscpr.res.innih.gov By solving approximations of the Schrödinger equation, DFT can determine properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential. researchgate.netsemanticscholar.org For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its reactivity and stability. asianpubs.org Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT is instrumental in the field of crystal structure prediction and the study of polymorphism—the ability of a solid material to exist in multiple crystalline forms. researchgate.net Different polymorphs of a pharmaceutical compound can have distinct physical properties, including solubility and bioavailability. Computational methods can predict the relative stabilities of various potential crystal packing arrangements for this compound. nih.gov This process involves generating a multitude of plausible crystal structures and then using DFT to calculate their lattice energies, allowing for the ranking of polymorphs by thermodynamic stability. This predictive capability is crucial in pharmaceutical development to identify the most stable and effective solid form of a drug candidate.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Drug Design

In the context of drug design, understanding how a molecule like this compound interacts with a biological target (e.g., an enzyme or receptor) is paramount. Molecular docking and molecular dynamics (MD) simulations are the principal in silico tools for this purpose. espublisher.comfarmaceut.org

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov The process involves placing the 3D structure of this compound into the active site of a receptor and calculating the binding affinity, often expressed as a docking score in kcal/mol. nih.govsemanticscholar.org This score, along with analysis of the binding pose, helps identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues in the target's active site. nih.gov Studies on various indoline derivatives have shown their potential to act as inhibitors for targets like Pim-1 kinase, dihydrofolate reductase, and tyrosine kinases, making this analysis relevant. nih.govtandfonline.comtandfonline.com

Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movements of atoms in the ligand-protein complex over time. mdpi.com An MD simulation provides insights into the stability of the docked pose. By analyzing metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the ligand remains stably bound in the active site. tandfonline.com These simulations offer a more dynamic and realistic view of the binding event, helping to validate docking results and refine the understanding of the ligand-target interaction. mdpi.com

Mechanistic Insights via Computational Modeling of Chemical Reactions

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions, including those for the synthesis of complex molecules like indoline derivatives. rsc.org Theoretical calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. nih.gov

For the synthesis or subsequent reactions of this compound, computational modeling can provide crucial insights. For example, DFT calculations can be used to:

Elucidate Stereoselectivity and Regioselectivity: In reactions involving chiral centers or multiple reactive sites, computational models can explain why one stereoisomer or regioisomer is formed preferentially over others by comparing the activation energies of competing pathways. scispace.com

Characterize Reactive Intermediates: Unstable intermediates that are difficult to isolate and characterize experimentally can be modeled computationally to understand their structure and role in the reaction mechanism.

By providing a detailed, atomistic view of the reaction process, computational modeling complements experimental studies and aids in the optimization of synthetic routes and the design of novel chemical transformations involving the indoline scaffold. openmedicinalchemistryjournal.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Methylindoline-5-carboxylic acid, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the methyl group at the 2-position. Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. For example, temperature control (0–5°C) during the cyclization step minimizes racemization, while chiral HPLC or enzymatic resolution ensures separation of enantiomers .

Q. Which analytical techniques are most effective for characterizing the structural integrity and enantiomeric composition of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing the methyl group at C2 and carboxylic acid at C5) .

- Chiroptical Methods : Circular dichroism (CD) or polarimetry confirms enantiopurity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and OV/AG/P99 respirators if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation .

- Waste Disposal : Neutralize acidic waste before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to enhance enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed reactions to improve enantioselectivity (>90% ee) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates without compromising stereochemistry .

Q. What methodologies are recommended for resolving contradictions between spectroscopic data during structural validation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to resolve ambiguities in peak assignments .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns .

Q. How does the stereochemical configuration at the 2-methyl position influence biological activity?

- Methodological Answer :

- Receptor Docking Studies : Molecular dynamics simulations reveal differential binding affinities of (S)- and (R)-enantiomers to target proteins (e.g., GPCRs) .

- In Vitro Assays : Compare IC50 values of enantiomers in enzyme inhibition assays to establish stereospecific effects .

Q. What alternative purification strategies exist for isolating this compound from complex mixtures?

- Methodological Answer :

- Countercurrent Chromatography (CCC) : Separates closely related indoline derivatives using biphasic solvent systems .

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to selectively crystallize the target enantiomer .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore pharmacological potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.